molecular formula C15H14O4 B6378469 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% CAS No. 1258632-64-2

6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95%

Cat. No. B6378469
CAS RN: 1258632-64-2
M. Wt: 258.27 g/mol
InChI Key: IZIQZTJFAVVSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% (6-DFP-2-FP) is a phenolic compound that is widely used in the scientific research community. It is a colorless, crystalline solid that is soluble in many organic solvents. 6-DFP-2-FP is a versatile compound that has been used in a variety of applications, from organic synthesis to drug discovery. In

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% has a wide range of scientific research applications. It has been used as a reagent in organic synthesis and drug discovery. It has also been used to study the structure and function of proteins, as well as the mechanism of action of certain drugs. In addition, 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% has been used to study the effects of oxidative stress on cell physiology.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and inhibiting the production of reactive oxygen species. In addition, 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is believed to modulate the activity of various enzymes, including cytochrome P450s and glutathione-S-transferases, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% are still being studied. However, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% has been shown to modulate the activity of various enzymes involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% in laboratory experiments include its high purity, low cost, and ease of synthesis. In addition, it is a highly versatile compound that can be used in a variety of applications. The main limitation of using 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% in laboratory experiments is its lack of specificity. It is not specific to any particular enzyme or biochemical pathway, which can make it difficult to study the effects of specific compounds or pathways.

Future Directions

The potential future directions for 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% include further exploration of its antioxidant, anti-inflammatory, and anti-cancer properties. In addition, further research could be done to explore its potential as a drug discovery reagent and its ability to modulate the activity of various enzymes. Finally, further research could be done to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% can be synthesized using a variety of methods, including chemical oxidation, reductive amination, and aldol condensation. The most common method for synthesizing 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is through chemical oxidation. This involves the use of an oxidizing agent, such as potassium permanganate, to oxidize an aromatic ring. The reaction is typically carried out in an aqueous solution of acetic acid and an appropriate oxidizing agent. After the reaction is complete, the product is isolated and purified.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-7-6-10(8-14(13)19-2)12-5-3-4-11(9-16)15(12)17/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIQZTJFAVVSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685244
Record name 2-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethoxyphenyl)-2-formylphenol

CAS RN

1258632-64-2
Record name 2-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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